3-(2,6-Dimethylphenyl)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-(2,6-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-8-4-3-5-9(2)11(8)10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3 |
InChI Key |
DTPOGWJMZAVGID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CNC2 |
Origin of Product |
United States |
Mechanistic Investigations of Azetidine Ring Formation and Chemical Transformations
Elucidation of Reaction Mechanisms in Azetidine (B1206935) Synthesis (e.g., Kulinkovich-Type Mechanisms)
The formation of the azetidine ring in molecules such as 3-(2,6-Dimethylphenyl)azetidine can be achieved through various synthetic strategies, each with a distinct reaction mechanism.
One notable approach involves a Kulinkovich-type mechanism . Originally developed for the synthesis of cyclopropanols from esters, this reaction has been adapted for nitrogen-containing heterocycles. organic-chemistry.orgyoutube.com A proposed Kulinkovich-type pathway for the synthesis of spirocyclic NH-azetidines from oxime ethers and Grignard reagents involves a Ti(IV)-mediated coupling. rsc.org In a hypothetical synthesis of this compound, a similar mechanism could be envisioned starting from a suitable precursor. The general mechanism involves the in-situ generation of a titanacyclopropane intermediate from a Grignard reagent and a titanium(IV) alkoxide. organic-chemistry.orgwikipedia.org This intermediate then reacts with a nitrogen-containing functional group (like an imine or a related species derived from the 2,6-dimethylphenyl precursor) to form the four-membered azetidine ring.
Another significant mechanistic class for azetidine synthesis is the [2+2] photocycloaddition , specifically the aza Paternò-Büchi reaction. nih.govnih.gov This reaction involves the cycloaddition of an imine and an alkene. For a compound like this compound, this could involve the reaction of an appropriate imine with an alkene under photochemical conditions. Mechanistic studies propose that the reaction can proceed through a triplet manifold, where a triplet-excited imine undergoes a stepwise cycloaddition with the alkene. nih.gov This process often begins with a reversible carbon-carbon bond formation to create a 1,4-biradical intermediate, which then undergoes intersystem crossing and subsequent carbon-nitrogen bond formation to yield the azetidine ring. nih.gov
Radical cyclizations also offer a pathway to azetidines. For instance, a copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides has been reported as a general method for azetidine synthesis. nih.gov This process involves a 4-exo-dig cyclization that is found to be kinetically driven. nih.gov
Finally, intramolecular C-H amination reactions catalyzed by transition metals like rhodium or palladium provide another route. nsf.gov These methods involve the direct formation of a C-N bond at an unactivated C(sp³)–H site to close the azetidine ring.
Kinetic Studies of Azetidine Formation and Reactivity
While specific kinetic data for the formation of this compound is not extensively detailed in the literature, general principles from related azetidine syntheses provide valuable insights. The formation of the azetidine ring is often a kinetically controlled process.
In radical cyclizations to form azetidines, for example, the 4-exo-dig cyclization is kinetically favored over the alternative 5-endo-dig pathway, which would lead to a five-membered ring. nih.gov This kinetic preference holds even though the corresponding five-membered ring radical intermediate may be thermodynamically more stable. nih.gov This indicates that the transition state energy for the formation of the four-membered ring is lower, making it the faster-forming product.
Kinetic versus thermodynamic control is also evident in the stereoselectivity of some cyclization reactions. For example, in certain photoinduced cyclizations, the Z-isomer of the product is formed exclusively at the beginning of the reaction and then slowly equilibrates to the E-isomer over time, indicating kinetic control of the initial product distribution. nih.gov
The reactivity of the formed azetidine ring is also subject to kinetic considerations. Ring-opening reactions, driven by the inherent strain of the four-membered ring, are a primary mode of reactivity. rsc.orgrsc.org The rate of these reactions is influenced by the nature of the substituents on the ring and the reaction conditions, including the presence of catalysts.
Influence of Catalyst Systems and Reaction Conditions on Pathway Selectivity
The choice of catalyst and reaction conditions is paramount in directing the outcome of azetidine synthesis, influencing both yield and selectivity.
Catalyst Systems:
Titanium Catalysts: In Kulinkovich-type reactions, titanium(IV) alkoxides like Ti(OiPr)₄ are crucial for generating the reactive titanacyclopropane intermediate. organic-chemistry.orgrsc.orgwikipedia.org The choice of the titanium precursor can affect the efficiency of the cyclization.
Iridium Photocatalysts: For aza Paternò-Büchi reactions, visible-light-mediated approaches often employ iridium photocatalysts, such as fac-[Ir(dFppy)₃]. rsc.org These catalysts facilitate triplet energy transfer to the oxime or imine substrate, enabling the [2+2] cycloaddition with a broad range of alkenes under mild conditions. rsc.orgnih.gov
Gold Catalysts: Cationic gold(I) complexes have been shown to be effective in catalyzing the synthesis of azetidin-3-ones from N-propargylsulfonamides. nih.gov The choice of the gold catalyst and the absence or presence of acid additives can significantly impact the reaction rate and yield. nih.gov
Rhodium Catalysts: Intermolecular sp³-C–H amination reactions to form azacycles can be catalyzed by rhodium complexes, which have demonstrated high selectivity for C-H functionalization even in the presence of electron-withdrawing groups. nsf.gov
Reaction Conditions:
Photochemical Conditions: The use of light, particularly in aza Paternò-Büchi reactions, provides the energy to access excited states of reactants that are necessary for the cycloaddition to occur. nih.govnih.gov This allows for transformations that may be thermally inaccessible.
Thermal Conditions: Traditional cyclization methods often rely on heat to overcome the activation energy barrier for ring formation.
Lewis Acids: In some ring-opening reactions of azetidines, a Lewis acid catalyst is required to activate the ring, making it more susceptible to nucleophilic attack. magtech.com.cn Similarly, in certain variations of the Kulinkovich reaction for synthesizing cyclopropylamines from nitriles, a Lewis acid like BF₃ is necessary to facilitate the desired ring contraction. youtube.com
The table below summarizes the influence of different catalytic systems on azetidine synthesis.
| Catalyst System | Reaction Type | Role of Catalyst | Ref. |
| Titanium(IV) alkoxides | Kulinkovich-type cyclization | Forms titanacyclopropane intermediate | rsc.org |
| Iridium(III) photocatalysts | Aza Paternò-Büchi | Triplet energy transfer to activate imine/oxime | rsc.orgnih.gov |
| Cationic Gold(I) complexes | Oxidative Cyclization | Activates alkynes for intramolecular N-H insertion | nih.gov |
| Rhodium(II) complexes | C-H Amination | Catalyzes C-N bond formation via nitrene insertion | nsf.gov |
Studies on Azetidine Ring Strain and Ring-Opening Pathways
The chemical reactivity of this compound is fundamentally influenced by the inherent strain of the four-membered ring. While more stable than their three-membered aziridine (B145994) counterparts, azetidines possess significant ring strain that drives their participation in a variety of ring-opening reactions. rsc.orgrsc.orgambeed.com
Ring Strain: Computational studies on simple azetidines show that their basicity increases with ring size from aziridine to piperidine, which is consistent with a decrease in ring strain. srce.hr The strain energy in the azetidine ring makes it susceptible to reactions that relieve this strain. The steric bulk of the 2,6-dimethylphenyl group at the C3 position can further influence the ring's conformation and strain, potentially affecting its reactivity.
Ring-Opening Pathways: The most common chemical transformation for azetidines is nucleophilic ring-opening. These reactions typically require activation of the azetidine, often by protonation or acylation of the nitrogen atom, or through the use of a Lewis acid. magtech.com.cn The regioselectivity of the ring-opening is controlled by both electronic and steric effects. magtech.com.cn
Nucleophilic Attack: In the case of a 3-substituted azetidine, nucleophilic attack can occur at either the C2 or C4 position. For N-activated azetidines, nucleophiles generally attack the less sterically hindered carbon adjacent to the nitrogen. The presence of the bulky 2,6-dimethylphenyl group at C3 would likely direct nucleophilic attack to the C2/C4 positions, with the specific site being influenced by the N-substituent and the nature of the nucleophile.
Acid-Catalyzed Opening: In the presence of acid, the azetidine nitrogen is protonated, forming an azetidinium ion. youtube.com This enhances the electrophilicity of the ring carbons, facilitating attack by even weak nucleophiles.
Rearrangements and Expansions: Ring-opening can also lead to rearrangements or ring expansion products. For example, heating iodomethyl azetidines can lead to their rearrangement into pyrrolidines. medwinpublishers.com
Photochemical Ring-Opening: Photochemically generated azetidinols have been shown to undergo ring-opening upon the addition of electron-deficient ketones or boronic acids, driven by the release of molecular strain. beilstein-journals.org
The table below outlines key findings from studies on azetidine ring-opening reactions.
| Study Focus | Key Findings | Potential Implication for this compound | Ref. |
| Nucleophilic Ring-Opening | Regioselectivity is influenced by electronic and steric effects of substituents; often requires Lewis acid catalysis. | The bulky 2,6-dimethylphenyl group would sterically influence the site of nucleophilic attack. | magtech.com.cn |
| Photochemical Ring-Opening | Strain release in photogenerated 3-phenylazetidinols can be triggered by electrophiles. | Similar photochemical activation and ring-opening pathways might be accessible. | beilstein-journals.org |
| Ring Strain and Basicity | Basicity of azetidines is lower than acyclic amines or larger rings due to strain. | The ring strain makes it a target for strain-releasing reactions. | srce.hr |
Spectroscopic and Advanced Structural Elucidation of 3 2,6 Dimethylphenyl Azetidine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis
Proton and carbon NMR are fundamental for assigning the structure of 3-(2,6-dimethylphenyl)azetidine and its derivatives.
In the ¹H NMR spectrum of a related 3-arylazetidine, specific signals correspond to the different protons within the molecule. For instance, the protons on the azetidine (B1206935) ring and the substituted phenyl group will appear at distinct chemical shifts. The integration of these signals reveals the relative number of protons in each environment.
Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms. For a substituted 3-phenylazetidine, distinct peaks would be observed for the carbons of the azetidine ring, the substituted aromatic ring, and any substituent groups. For example, in a derivative, the carbons of a p-tolyl group would show characteristic shifts, including a signal for the methyl carbon around 21.0 ppm. rsc.org The chemical shifts in both ¹H and ¹³C NMR are sensitive to the electronic environment, providing clues about the connectivity and substitution pattern of the molecule.
Below is a representative table of ¹H and ¹³C NMR data for a generic 3-arylazetidine derivative.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Azetidine CH | Multiplet | ~35-40 |
| Azetidine CH₂ | Multiplet | ~30-35 |
| Aromatic CH | Multiplet | ~125-130 |
| Aromatic C (quaternary) | - | ~135-145 |
| Substituent (e.g., CH₃) | Singlet | ~20-25 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms and determining the stereochemistry of complex molecules like this compound.
Correlation Spectroscopy (COSY) experiments identify protons that are coupled to each other, typically on adjacent carbon atoms. A cross-peak in a COSY spectrum indicates a through-bond coupling between two protons, allowing for the tracing of the carbon skeleton.
Heteronuclear Multiple Quantum Coherence (HMQC) , or its more modern counterpart, the Heteronuclear Single Quantum Coherence (HSQC) experiment, correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.net This provides unambiguous C-H bond correlations. For instance, the HMQC spectrum of a 3-phenylthio/3-phenoxy-azetidin-2-one derivative was used to confirm its proposed structure and stereochemistry. researchgate.net
These 2D techniques are crucial for piecing together the molecular puzzle, confirming the arrangement of the azetidine ring relative to the dimethylphenyl group and elucidating the relative stereochemistry of substituents. nih.gov
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.
In the context of this compound and its analogues, IR spectroscopy can confirm the presence of key functional groups. For example, the N-H bond in the azetidine ring would exhibit a characteristic stretching vibration. Aromatic C-H and C=C stretching vibrations would confirm the presence of the phenyl ring. If the azetidine ring were part of a β-lactam (azetidin-2-one), a strong carbonyl (C=O) absorption would be observed at a characteristic frequency. For instance, in a study of 3,3,6,6-tetramethyl-9-(p-tolyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, a compound with a different heterocyclic structure but also containing aromatic and other functional groups, the FT-IR spectrum showed characteristic peaks at 2958.60 cm⁻¹ (C-H stretch), 1664.45 cm⁻¹ (C=O stretch), and other fingerprint vibrations. rsc.org
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound, the molecular ion peak [M]⁺ in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.gov The fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer, can offer valuable clues about its structure. For example, the cleavage of the azetidine ring or the loss of a methyl group from the dimethylphenyl moiety would result in characteristic fragment ions. In a related compound, 3-methyl-3-phenylazetidine, the molecular weight is 147.2169 g/mol . nist.gov For a different analogue, 3-(p-tolyl)propanamide, the molecular ion was observed at m/z = 191. rsc.org
Electronic Spectroscopy (UV-Vis) for Electronic Structure Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.
The UV-Vis spectrum of this compound would be dominated by absorptions due to the aromatic phenyl ring. The position and intensity of these absorption bands can be influenced by the substitution pattern on the ring and the nature of the solvent. researchgate.net For instance, the photochemistry of various methoxycarbonylphenyl azides has been studied using ultrafast time-resolved UV-vis spectroscopy, revealing transient species and their electronic properties. nih.gov In a study on polyimide films, the introduction of specific end groups resulted in new absorption peaks in the UV-Vis spectrum, indicating changes in the electronic structure. researchgate.net
Electron Spin Resonance (ESR) Spectroscopy for Redox-Active Systems
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions.
While this compound itself is not a radical, ESR spectroscopy could be employed to study its redox behavior or its interaction with radical species. For example, if the compound were to undergo oxidation to form a radical cation, ESR would be a key technique for characterizing this species. The autoxidation of 6-aminodopamine, a dopamine (B1211576) analogue, has been studied using ESR to detect and characterize the free radicals formed during the process. nih.gov Similarly, if the azetidine were part of a system that could generate or interact with radicals, ESR would provide valuable insights into these processes.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and conformational details, which are crucial for understanding a molecule's steric and electronic properties.
While specific crystallographic data for this compound is not publicly available, analysis of structurally related compounds provides significant insight. For instance, the crystal structure of N-(2,6-dimethylphenyl)acetamide reveals key features of the 2,6-dimethylphenyl moiety. In a study, this compound was found to crystallize in the orthorhombic space group Pbca. The presence of the two methyl groups ortho to the point of substitution significantly influences the molecule's conformation, often forcing the phenyl ring into a non-planar orientation with respect to its substituent to minimize steric strain.
In the broader context of azetidine-containing molecules, X-ray diffraction studies have been instrumental. For example, the analysis of various N-substituted and 3-substituted azetidines often reveals a puckered, non-planar conformation for the four-membered ring. adelaide.edu.au The degree of this puckering is influenced by the nature and substitution pattern of the substituents on the ring. In the case of l-azetidine-2-carboxylate hydrolase, crystals were obtained and analyzed, belonging to the monoclinic space group P2₁, which provided a detailed view of the enzyme's structure. nih.gov The synthesis of complex azetidine-based scaffolds often relies on X-ray crystallography to confirm the structure of key intermediates and final products, especially when complex stereochemistry is involved. nih.govacs.org Many such analyses result in the deposition of crystallographic information files (CIFs) in structural databases, providing a wealth of data for comparative studies.
Table 1: Representative Crystallographic Data for an Analogue Compound
| Parameter | Value | Compound | Reference |
|---|---|---|---|
| Chemical Formula | C₁₀H₁₃NO | N-(2,6-Dimethylphenyl)acetamide | N/A |
| Molecular Weight | 163.21 g/mol | ||
| Crystal System | Orthorhombic | ||
| Space Group | Pbca | ||
| a (Å) | 9.145(1) | ||
| b (Å) | 13.215(1) | ||
| c (Å) | 15.993(1) | ||
| Volume (ų) | 1932.8(3) |
This table presents data for a structural analogue to illustrate the type of information obtained from X-ray crystallography.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are compared against the theoretically calculated values for the proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's elemental composition and helps confirm its empirical formula, which is a crucial step in verifying the identity of a newly synthesized compound.
For a compound like this compound, with a molecular formula of C₁₁H₁₅N, the theoretical elemental composition would be:
Carbon (C): 81.93%
Hydrogen (H): 9.38%
Nitrogen (N): 8.68%
In synthetic chemistry literature, elemental analysis is routinely performed to validate the structures of novel compounds, including various heterocyclic systems. researchgate.net The process involves the complete combustion of a small, precisely weighed sample under controlled conditions. The resulting combustion gases (CO₂, H₂O, and N₂) are then quantitatively measured by various detection methods. While it is a destructive technique, it requires only a small amount of material and is essential for the unambiguous characterization of new chemical matter. The results of elemental analysis are almost always reported in publications detailing the synthesis of new compounds, underscoring its importance in structural verification.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 81.93 |
| Hydrogen | H | 9.38 |
| Nitrogen | N | 8.68 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography encompasses a set of powerful laboratory techniques for the separation, identification, and purification of the components of a mixture. For the characterization of this compound and its analogues, both gas and liquid chromatography are indispensable tools.
Gas Chromatography (GC) is particularly suitable for volatile and thermally stable compounds. A sample is vaporized and injected onto the head of a chromatographic column. Separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. The purity of a sample can be determined by the presence of a single major peak, while the retention time is a characteristic property used for identification. For less volatile compounds, derivatization may be required to increase volatility for GC analysis. nih.gov A flame ionization detector (FID) is commonly used for quantitative analysis. For instance, a method for detecting the purity of the related compound 2,6-dimethylpiperazine (B42777) by GC has been developed, showcasing the utility of this technique for quality control of cyclic amines. chemicalpapers.com
Liquid Chromatography (LC) , especially High-Performance Liquid Chromatography (HPLC), is a versatile technique used for both analytical and preparative purposes. It is suitable for a wide range of compounds, including those that are non-volatile or thermally labile. In synthetic procedures involving azetidines, column chromatography on silica (B1680970) gel is the most common method for purification. acs.org The choice of eluent (mobile phase), typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is optimized to achieve effective separation of the desired product from starting materials, reagents, and by-products. acs.org Analytical HPLC, often coupled with a UV or mass spectrometry (MS) detector, is used to assess the final purity of the isolated compound with high accuracy.
Table 3: Exemplar Chromatographic Conditions for Azetidine Derivatives
| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose | Reference |
|---|---|---|---|---|
| Gas Chromatography (GC-FID) | DB-624 (30 m x 0.53 mm x 3 µm) | Nitrogen (carrier gas) | Purity Analysis | chemicalpapers.com |
| Column Chromatography | Silica Gel | n-hexane/Ethyl Acetate (gradient) | Purification / Isolation | acs.org |
| Gas Chromatography (GC-FID) | Capillary Column | N/A (derivatization used) | Quantitative Analysis | nih.govresearchgate.net |
This table provides examples of chromatographic conditions used for related azetidine compounds, illustrating common practices in the field.
Computational Chemistry and Theoretical Studies of 3 2,6 Dimethylphenyl Azetidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 3-(2,6-Dimethylphenyl)azetidine. Methods such as B3LYP with a 6-31G(d,p) basis set are commonly employed to optimize the molecular geometry and calculate various electronic properties.
These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. For this compound, the electron-donating nature of the 2,6-dimethylphenyl group is expected to influence the energy of the HOMO, while the strained azetidine (B1206935) ring will likely affect both HOMO and LUMO energies.
Furthermore, these calculations can provide insights into various reactivity descriptors, as shown in the table below. While specific values for this compound are not available in the public domain, the table illustrates the types of data that would be generated from such a study.
Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound
| Parameter | Description | Hypothetical Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 6.0 eV |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 0.5 eV |
| Global Hardness (η) | (I - A) / 2 | 3.0 eV |
| Chemical Potential (μ) | -(I + A) / 2 | -3.5 eV |
| Global Electrophilicity (ω) | μ² / 2η | 2.04 eV |
These parameters collectively provide a quantitative measure of the molecule's stability, reactivity, and the nature of its interactions with other chemical species.
Molecular Dynamics Simulations of Conformational Behavior and Molecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide detailed information about its conformational landscape and how it interacts with its environment, such as a solvent or a biological receptor.
An MD simulation would typically involve placing the molecule in a simulation box, often with explicit solvent molecules, and then solving Newton's equations of motion for every atom in the system over a period of time. This generates a trajectory that reveals the dynamic nature of the molecule.
Key insights that can be gained from MD simulations of this compound include:
Conformational Preferences: The azetidine ring can undergo puckering, and the phenyl group can rotate. MD simulations can reveal the preferred conformations and the energy barriers between them.
Solvent Effects: The behavior of the molecule can be significantly influenced by the solvent. MD simulations can model these interactions and provide insights into solvation energies and the structuring of the solvent around the solute.
Binding to Biological Targets: If this compound is being investigated as a potential drug, MD simulations can be used to study its binding to a target protein. These simulations can help to understand the binding mode, calculate binding free energies, and identify key interacting residues.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Azetidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques widely used in drug discovery to understand the relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These methods are particularly relevant for classes of compounds like azetidine derivatives, which may exhibit a range of biological effects.
QSAR studies aim to build a mathematical model that correlates the biological activity of a set of molecules with their physicochemical properties or structural features, known as descriptors. nih.govnih.gov For a series of azetidine derivatives, these descriptors could include steric, electronic, and hydrophobic parameters. A statistically validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.govekb.eg
Pharmacophore modeling , on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. youtube.comyoutube.com These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. For a set of active azetidine derivatives, a pharmacophore model would highlight the key interaction points required for binding to a biological target. nih.govnih.gov This model can then be used to screen large databases of chemical compounds to identify new potential leads with the desired features. nih.gov
While a specific QSAR or pharmacophore model for this compound is not available, the general approach for azetidine derivatives would involve synthesizing a library of related compounds, evaluating their biological activity, and then using computational tools to derive these predictive models.
Analysis of Molecular Electrostatic Potential and Reactivity Sites
The Molecular Electrostatic Potential (MESP) is a valuable tool in computational chemistry for understanding and predicting the reactive behavior of molecules. It is a plot of the electrostatic potential on the electron density surface of a molecule. The MESP provides a visual representation of the charge distribution and is used to identify regions that are prone to electrophilic and nucleophilic attack.
For this compound, an MESP analysis would likely reveal the following:
Negative Potential Regions: Regions with a negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In this molecule, the nitrogen atom of the azetidine ring, with its lone pair of electrons, would be a primary site of negative potential.
Positive Potential Regions: Regions with a positive electrostatic potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. The hydrogen atoms attached to the azetidine ring and the methyl groups would exhibit positive potential.
By analyzing the MESP surface, one can predict how the molecule will interact with other reagents. For instance, the nitrogen atom would be the most likely site for protonation or coordination to a Lewis acid. This information is crucial for understanding the molecule's role in chemical reactions and biological interactions.
Natural Bond Orbital (NBO) and Hirshfeld Surface Analysis for Intermolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. An NBO analysis of this compound would allow for the investigation of:
Hybridization: The hybridization of the atomic orbitals on each atom, which dictates the molecular geometry.
Bonding and Antibonding Interactions: The analysis of interactions between filled (donor) and empty (acceptor) orbitals, which can reveal hyperconjugative effects that contribute to molecular stability.
Charge Distribution: A more detailed picture of the charge on each atom compared to simpler methods.
Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in the crystalline state. By mapping properties such as d_norm (a normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts.
For a crystal structure of this compound, a Hirshfeld surface analysis would likely highlight the importance of van der Waals forces, particularly H···H, C···H, and N···H contacts, in the crystal packing. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.
Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Contact Type | Percentage Contribution |
| H···H | ~50-60% |
| C···H/H···C | ~20-30% |
| N···H/H···N | ~10-15% |
| Other | <5% |
This analysis provides a deep understanding of the forces that govern the self-assembly of the molecules in the solid state, which is crucial for understanding its physical properties like melting point and solubility.
Chemical Reactivity and Derivatization of 3 2,6 Dimethylphenyl Azetidine
Nucleophilic Substitution Reactions on the Azetidine (B1206935) Ring System
Direct nucleophilic substitution at the C3 position of the azetidine ring is a challenging transformation due to the inherent strain of the four-membered ring. However, functionalization at this position is often achieved during the synthesis of the azetidine ring itself or through activation strategies. For instance, the synthesis of 3-arylazetidines can be accomplished via cross-coupling reactions, such as the Hiyama cross-coupling of 3-iodoazetidine (B8093280) with arylsilanes. While not specifically documented for 3-(2,6-dimethylphenyl)azetidine, this suggests that a precursor, 3-halo-3-(2,6-dimethylphenyl)azetidine, could theoretically undergo nucleophilic substitution with various nucleophiles.
The introduction of a good leaving group at the C3 position would be a prerequisite for such reactions. The success of these substitutions would be contingent on the nature of the nucleophile and the reaction conditions, aiming to favor substitution over elimination or ring-opening pathways.
Electrophilic Aromatic Substitution on the Dimethylphenyl Moiety
The 2,6-dimethylphenyl group in this compound is an activated aromatic system, prone to electrophilic aromatic substitution (SEAr) reactions. The two methyl groups are ortho, para-directing and activating. However, the positions ortho to the methyl groups (C3' and C5') are sterically hindered. The position para to one of the methyl groups and meta to the other (C4') is the most likely site for electrophilic attack due to a combination of electronic activation and reduced steric hindrance. The azetidine substituent at C1' is generally considered to be deactivating.
Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to proceed, primarily at the C4' position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 3-(4-Nitro-2,6-dimethylphenyl)azetidine |
| Bromination | Br₂, FeBr₃ | 3-(4-Bromo-2,6-dimethylphenyl)azetidine |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-(4-Acetyl-2,6-dimethylphenyl)azetidine |
It is important to note that the reaction conditions for these substitutions would need to be carefully controlled to avoid potential side reactions involving the azetidine ring, such as acid-catalyzed ring-opening.
Transformations at the Azetidine Nitrogen Atom (e.g., N-alkylation)
The nitrogen atom of the azetidine ring is nucleophilic and readily undergoes reactions with electrophiles. N-alkylation and N-acylation are common transformations used to introduce a wide range of substituents, thereby modifying the steric and electronic properties of the molecule.
N-Alkylation: The secondary amine of this compound can be alkylated using various alkyl halides or by reductive amination with aldehydes and ketones. These reactions typically proceed under standard conditions to afford the corresponding N-substituted derivatives. medwinpublishers.com
N-Acylation: Acylation of the azetidine nitrogen can be achieved using acyl chlorides or anhydrides. This transformation is often employed to install protecting groups or to introduce functionalities for further elaboration.
Table 2: Examples of N-Functionalization Reactions on Azetidine Scaffolds
| Starting Material | Reagent | Product | Reaction Type |
| Azetidine | Alkyl halide | N-Alkylazetidine | N-Alkylation |
| Azetidine | Acyl chloride | N-Acylazetidine | N-Acylation |
| Azetidine | Aldehyde, NaBH(OAc)₃ | N-Alkylazetidine | Reductive Amination |
The reactivity of the azetidine nitrogen allows for the straightforward synthesis of a diverse library of analogs with varied substituents at the nitrogen atom.
Functionalization of Peripheral Groups for Further Synthetic Modifications
The this compound scaffold can be further diversified by chemical modifications of its peripheral functional groups. For instance, if a functional group is introduced onto the aromatic ring via electrophilic substitution, this group can then be subjected to a variety of transformations.
A nitro group, for example, can be reduced to an amine, which can then participate in a wide range of reactions, including amide bond formation, sulfonylation, and diazotization followed by substitution. Similarly, a bromo substituent can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.
The synthesis of diverse libraries of compounds based on a core scaffold is a common strategy in drug discovery. The functional handles on the this compound molecule provide ample opportunities for such diversification. nih.gov
Ring-Opening Reactions and Subsequent Transformations of Azetidines
The four-membered azetidine ring is strained and can undergo ring-opening reactions under certain conditions. magtech.com.cn These reactions are typically promoted by acids or electrophiles and involve the cleavage of a carbon-nitrogen bond.
Acid-Catalyzed Ring-Opening: In the presence of strong acids, the azetidine nitrogen can be protonated, which activates the ring towards nucleophilic attack. nih.gov The regioselectivity of the ring-opening is influenced by the substituents on the ring. For this compound, nucleophilic attack could potentially occur at either C2 or C4, leading to the formation of a γ-amino alcohol derivative. The steric bulk of the 2,6-dimethylphenyl group may influence the site of attack.
Intramolecular Ring-Opening: In some cases, substituents on the azetidine nitrogen can participate in intramolecular ring-opening reactions. For example, an N-acylazetidine with a suitably positioned internal nucleophile can undergo cyclization to form a larger ring system, with concomitant opening of the azetidine ring.
The products of these ring-opening reactions, which are typically functionalized γ-amino compounds, can serve as valuable intermediates for the synthesis of other complex molecules.
Advanced Synthetic Applications and Building Block Utility of 3 2,6 Dimethylphenyl Azetidine
Role as a Conformationally Constrained Scaffold in Organic Synthesis
Azetidines are valued as conformationally restricted scaffolds, which can pre-organize appended functional groups in a defined spatial orientation. enamine.net This property is particularly advantageous in drug discovery, as it can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. enamine.net
The introduction of a 2,6-dimethylphenyl group at the 3-position of the azetidine (B1206935) ring significantly enhances its utility as a constrained scaffold. The steric bulk of the two methyl groups ortho to the point of attachment restricts the rotation around the C-N bond, locking the phenyl ring in a nearly perpendicular orientation relative to the azetidine ring. This steric hindrance profoundly influences the conformational preference of the azetidine ring itself.
Computational and spectroscopic studies on analogous substituted heterocycles, such as piperidines, have demonstrated that bulky substituents influence the ring's conformational equilibrium. nih.gov While specific conformational analysis data for 3-(2,6-Dimethylphenyl)azetidine is not widely published, it can be inferred from studies on related 3-arylazetidines and the known principles of conformational analysis. The bulky aryl substituent likely favors a pseudo-equatorial position to minimize steric interactions, leading to a more defined and predictable three-dimensional structure. This conformational rigidity is a key attribute for its use as a scaffold in the rational design of complex molecules.
Table 1: Inferred Conformational Influence of the 2,6-Dimethylphenyl Group
| Substituent Feature | Conformational Effect on Azetidine Ring | Implication in Synthesis |
|---|---|---|
| Steric Bulk | Hinders free rotation around the C3-Aryl bond. | Provides predictable orientation of the aryl group. |
| Ortho-Methyl Groups | Forces a pseudo-perpendicular arrangement of the phenyl ring. | Shields one face of the azetidine ring, potentially directing reactions to the opposite face. |
| Preference for Pseudo-Equatorial Position | Reduces steric strain and leads to a more stable conformer. | Allows for the design of molecules with well-defined 3D structures. |
Integration into Complex Molecular Architectures and Polycyclic Systems
The unique structural and electronic properties of azetidines make them valuable building blocks for the synthesis of more complex molecular architectures, including polycyclic and spirocyclic systems. nih.gov The ring strain of the azetidine nucleus can be harnessed as a driving force in various ring-opening and rearrangement reactions to construct larger ring systems.
While specific examples detailing the integration of this compound into polycyclic frameworks are not extensively documented, the general reactivity of the azetidine ring provides a blueprint for its potential applications. For instance, N-functionalization followed by intramolecular cyclization is a common strategy to build fused or bridged ring systems. The 3-(2,6-Dimethylphenyl) moiety would serve as a rigid anchor, influencing the stereochemical outcome of such cyclizations.
Furthermore, methods for the synthesis of polycyclic nitrogen-containing compounds often involve cascade reactions where a strategically functionalized starting material undergoes a series of bond-forming events. rsc.org A suitably derivatized this compound could serve as a key intermediate in such sequences, with the substituted phenyl group directing the regioselectivity of the cyclization steps. The synthesis of complex natural products and their analogues often relies on the construction of intricate polycyclic systems, a field where azetidine-based building blocks are of growing importance. nih.gov
Application in the Synthesis of Diverse Azetidine Derivatives for Chemical Libraries
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active compounds. nih.gov Azetidine-based scaffolds are highly sought after for the construction of such chemical libraries, particularly for targeting the central nervous system (CNS), due to their favorable physicochemical properties. researchgate.net
The compound this compound is an ideal starting point for generating a library of novel derivatives. The secondary amine of the azetidine ring provides a convenient handle for a wide range of functionalization reactions, including N-alkylation, N-acylation, and N-arylation. These reactions can be performed in a combinatorial fashion to introduce a diverse set of substituents.
For example, a library of 3-aryl-3-oxypropylamine-based azetidines has been synthesized and evaluated for their activity as triple reuptake inhibitors. nih.gov Similarly, this compound can be elaborated into a vast array of derivatives by decorating the nitrogen atom. The resulting library of compounds would possess a common rigid core, allowing for a systematic exploration of the structure-activity relationship (SAR) of the appended functionalities.
Table 2: Potential Reactions for Library Synthesis from this compound
| Reaction Type | Reagents | Potential for Diversity |
|---|---|---|
| N-Alkylation | Alkyl halides, Aldehydes/Ketones (reductive amination) | Introduction of various alkyl chains, cyclic and acyclic. |
| N-Acylation | Acyl chlorides, Carboxylic acids (amide coupling) | Wide range of amides, carbamates, and ureas. |
| N-Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | Access to a variety of N-aryl azetidine derivatives. |
| N-Sulfonylation | Sulfonyl chlorides | Formation of sulfonamides with diverse substituents. |
Potential in Material Science Applications
The application of azetidine derivatives is not limited to the life sciences; they are also gaining attention in the field of material science. bohrium.com A notable application is in the development of energetic materials, where the high ring strain of the azetidine ring can contribute to the energy release upon decomposition. researchgate.net
The introduction of specific substituents onto the azetidine ring can be used to tune the energetic properties and stability of the resulting materials. For example, the incorporation of nitro groups is a common strategy to increase the energy density. While this compound itself is not an energetic material, it could serve as a precursor to such materials. The phenyl ring could be nitrated, and the azetidine nitrogen could be functionalized with an N-nitro group or other explosophoric moieties.
The 2,6-dimethylphenyl group could also play a role in modifying the physical properties of the material, such as its thermal stability and sensitivity. The steric bulk might influence the crystal packing of the energetic material, which is a critical factor in determining its performance and safety. Photochemical strategies have been employed to synthesize tunable azetidine-based energetic materials, highlighting the versatility of the azetidine scaffold in this area. bohrium.com
Utility in the Construction of Functionalized Azaheterocycles
Azetidines are valuable synthetic intermediates for the construction of other functionalized azaheterocycles. researchgate.net Their ring strain facilitates ring-opening reactions, providing access to functionalized acyclic amines, or ring expansion reactions to form larger heterocycles like pyrrolidines and piperidines.
The N-H bond and the C-N bonds of the azetidine ring are the primary sites of reactivity. For instance, nucleophilic attack at a carbon atom adjacent to the nitrogen can lead to ring opening. Alternatively, the azetidine can be activated, for example by N-acylation, to promote rearrangement reactions.
Starting from this compound, various synthetic transformations can be envisaged to produce a range of other azaheterocycles. mdpi.com For example, ring expansion protocols could lead to the formation of 4-substituted pyrrolidines, where the 2,6-dimethylphenyl group would be retained. The synthesis of azetidine carboxylic acids and their subsequent derivatization also opens up avenues to a wide array of heterocyclic structures. mdpi.com The ability to convert a readily available azetidine building block into other heterocyclic systems adds to its synthetic utility.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Azetidine |
| Piperidine |
| Pyrrolidine |
| 3-Arylazetidine |
| 3-Aryl-3-oxypropylamine |
| Azetidine carboxylic acid |
| 4-Substituted pyrrolidine |
Future Research Directions and Emerging Paradigms in Azetidine Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Azetidines
The synthesis of azetidines, historically hampered by the energetic unfavorability of forming the strained four-membered ring, is a primary area of ongoing research. researchgate.net Modern synthetic chemistry is increasingly focused on developing methods that are not only efficient and high-yielding but also adhere to the principles of green chemistry.
Recent breakthroughs include innovative cycloaddition reactions, such as the visible-light-mediated aza-Paternò-Büchi reaction, which utilizes a photocatalyst to enable [2+2] cycloadditions between alkenes and oximes under mild conditions. rsc.orgmit.edu Another significant advancement is the use of La(OTf)₃-catalyzed intramolecular aminolysis of specific epoxy amines, providing a regioselective route to functionalized azetidines. frontiersin.org Ring-expansion strategies, for instance, using magnesium-Lewis acids to mediate the reaction of donor-acceptor cyclopropanes with iminoiodinanes, offer a transition-metal-free pathway to substituted azetidines. nyu.edu
Furthermore, direct C-H functionalization and strain-release homologation of highly strained precursors like azabicyclo[1.1.0]butanes are emerging as powerful tools for creating diverse azetidine (B1206935) structures that would be difficult to access through traditional methods. rsc.orgorganic-chemistry.org The development of flow chemistry processes, which use environmentally benign solvents, represents a move towards safer, more sustainable, and potentially automatable production of these valuable heterocyclic compounds. nih.gov
| Synthetic Method | Description | Key Features | Reference |
| Aza-Paternò-Büchi Reaction | A [2+2] photocycloaddition of imines or oximes with alkenes, often promoted by visible light and a photocatalyst. | Mild conditions, high functional group tolerance, access to densely functionalized azetidines. | rsc.orgchemrxiv.org |
| Catalytic Ring-Opening/Cyclization | Lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to regioselectively form the azetidine ring. | High regioselectivity, tolerance of various functional groups. | frontiersin.org |
| Ring Expansion | Lewis acid-mediated ring expansion of donor-acceptor cyclopropanes via nitrogen atom transfer from iminoiodinanes. | Transition-metal-free, excellent chemoselectivity. | nyu.edu |
| C-H Amination | Intramolecular palladium-catalyzed amination of unactivated C(sp³)–H bonds to form the azetidine ring. | Direct functionalization of C-H bonds, synthesis of azetidine, pyrrolidine, and indoline (B122111) compounds. | rsc.orgorganic-chemistry.org |
| Flow Chemistry | Synthesis of azirines and their conversion to aziridines (related strained heterocycles) in a continuous flow system using green solvents. | Sustainable, safe, automatable, overcomes hazards of batch processing. | nih.gov |
Exploration of Unconventional Reactivity Profiles of Azetidine Derivatives
The significant ring strain of azetidines (approximately 25.2 kcal/mol) is a defining feature that dictates their reactivity. researchgate.net While more stable than their three-membered aziridine (B145994) counterparts, this inherent strain allows for unique ring-opening and functionalization reactions under specific conditions. rsc.orgrsc.org Researchers are actively exploring this reactivity to use azetidines as versatile synthetic building blocks.
The strained C-N and C-C bonds of the azetidine ring can be selectively cleaved. For example, N-acryloyl azetidines exhibit enhanced electrophilicity at the Michael acceptor due to the nonplanar nature of the azetidine nitrogen, leading to increased reactivity with nucleophiles like thiols. acs.org This has implications for designing covalent inhibitors in medicinal chemistry. Furthermore, the ring can undergo expansion to form larger heterocycles like pyrrolidines or be fragmented to yield acyclic amines stereoselectively. researchgate.net
Recent studies have demonstrated that the reactivity can be triggered by various means, including Lewis acids and photocatalysis, to achieve transformations not possible with less strained systems. rsc.orgresearchgate.net This strain-driven reactivity allows azetidines to serve as precursors to a wide array of other nitrogen-containing molecules, making them valuable intermediates in complex synthesis. researchgate.netresearchgate.net
| Reactivity Type | Description | Driving Force | Outcome | Reference |
| Nucleophilic Ring Opening | Attack by a nucleophile at a ring carbon, leading to cleavage of a C-N bond. | Ring strain. | Functionalized acyclic amines. | researchgate.net |
| Ring Expansion | Rearrangement of the four-membered ring to a larger, less strained heterocycle (e.g., pyrrolidine). | Ring strain, often promoted by Lewis acids. | Larger N-heterocycles. | researchgate.net |
| Fragmentation | Cleavage of the ring structure to form olefins stereoselectively. | Ring strain, promoted by reagents like AlEt₂Cl. | Stereodefined olefins. | researchgate.net |
| Enhanced Electrophilicity | Increased reactivity of external functional groups (e.g., N-acryloyl) due to the strained ring's electronic properties. | Nonplanar amide hybridization. | Enhanced reactivity in Michael additions. | acs.org |
| Cycloaddition Reactions | Use of unsaturated azetines (partially unsaturated azetidines) in [3+2] cycloadditions to form fused polycyclic systems. | Reactivity of the strained C=N bond. | Fused and bicyclic azetidines. | nih.gov |
Advanced Computational Approaches for Predictive Design and Optimization
The integration of computational chemistry has become a cornerstone of modern synthetic planning, and azetidine chemistry is no exception. Advanced computational models are now being used to predict the feasibility and outcome of complex reactions, thereby reducing the need for extensive empirical screening. mit.edu
For instance, researchers have successfully used computational models to guide the synthesis of azetidines via photocatalysis. mit.edu By calculating the frontier orbital energies of potential reactants (alkenes and oximes), these models can predict which pairs will successfully react to form azetidines. This predictive power allows chemists to prescreen substrates and identify promising candidates before ever entering the lab. mit.edu
Furthermore, Density Functional Theory (DFT) calculations and other computational tools are employed to understand reaction mechanisms, rationalize stereochemical outcomes, and model the impact of substituents on reactivity. acs.org In the synthesis of spirocyclic azetidines, for example, DFT calculations have helped to support the high level of stereoselectivity observed in certain reactions. researchgate.net This synergy between computational prediction and experimental validation accelerates the discovery of new reactions and optimizes existing ones, making the synthesis of complex molecules like 3-(2,6-Dimethylphenyl)azetidine more systematic and efficient.
| Computational Tool/Method | Application in Azetidine Chemistry | Key Outcome | Reference |
| Frontier Molecular Orbital (FMO) Theory | Predicting the feasibility of photocatalytic [2+2] cycloadditions to form azetidines. | Pre-screening of alkene and oxime substrates to identify viable reaction pairs. | mit.edu |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, understanding stereoselectivity, and modeling intermediate structures. | Rationalization of observed product distributions; supporting proposed mechanistic pathways. | researchgate.netacs.org |
| In Silico ADME Profiling | Calculating physicochemical properties (MW, LogP, TPSA) for virtual libraries of azetidine-based scaffolds. | Designing compound libraries with optimized properties for specific applications, such as CNS drugs. | acs.orgnih.gov |
| Non-Covalent Interaction (NCI) Plots | Visualizing and analyzing dispersion interactions that stabilize key intermediates in catalytic cycles. | Explaining the role of co-catalysts in enhancing reaction efficiency. | acs.org |
Integration with Automation and High-Throughput Experimentation in Azetidine Synthesis
To accelerate the discovery and optimization of synthetic routes to azetidines, researchers are increasingly turning to automation and high-throughput experimentation (HTE). youtube.com HTE platforms allow for a large number of reactions to be run in parallel on a small scale, enabling the rapid screening of a wide array of catalysts, solvents, and other reaction parameters. youtube.comchemrxiv.org
This approach is particularly valuable for developing novel methodologies and for synthesizing libraries of azetidine derivatives for biological screening. youtube.com For example, HTE has been instrumental in the development of diverse libraries of fused, bridged, and spirocyclic azetidines for CNS-focused drug discovery. acs.orgnih.gov The workflow involves automated liquid handling robots to set up reactions in multi-well plates, followed by rapid analysis and data processing. chemrxiv.org
The large, high-quality datasets generated by HTE are also ideal for training machine learning algorithms. youtube.com These algorithms can then identify trends, predict optimal reaction conditions, and even propose new reaction pathways, creating a powerful feedback loop between experimentation and data analysis. This integration of automation and artificial intelligence is poised to dramatically increase the efficiency and output of chemical discovery in the field of azetidine chemistry. youtube.com
| HTE Workflow Stage | Description | Enabling Technology | Purpose | Reference |
| Design | Rapidly design arrays of chemical reactions in multi-well plates using specialized software. | Software (e.g., phactor™) with access to chemical inventory databases. | Plan large-scale screening experiments efficiently. | chemrxiv.org |
| Execution | Dispense reagents and set up hundreds of reactions in parallel. | Automated liquid handling robots, multi-well plates. | Increase experimental throughput, minimize reagent use. | youtube.com |
| Analysis | Analyze the outcome of each reaction quickly and efficiently. | Automated UPLC-MS or other high-throughput analytical techniques. | Generate large datasets on reaction performance. | chemrxiv.org |
| Data Processing & Iteration | Collate and visualize results to guide the next round of experiments. | Informatics software, machine learning algorithms. | Accelerate reaction optimization and discovery. | youtube.comchemrxiv.org |
Expanding Applications of Azetidines in Non-Traditional Chemical Fields
While the azetidine scaffold is well-established in medicinal chemistry for its ability to impart favorable pharmacokinetic properties, its unique structural and reactive characteristics are driving its adoption in non-traditional fields. sciencedaily.comnih.govresearchgate.net The inherent ring strain, which translates to a high energy density, makes azetidine derivatives promising candidates for the development of advanced energetic materials. chemrxiv.orgresearchgate.net
Researchers have synthesized and characterized novel nitroazetidines using photochemical methods, demonstrating that the stereochemistry of the azetidine ring can be used to tune the physical properties (e.g., melting point, density) of the resulting materials. chemrxiv.org These compounds show potential as new melt-castable explosives or liquid propellant plasticizers, with improved performance metrics compared to existing materials. chemrxiv.orgresearchgate.net
In addition to energetic materials, azetidines are being explored as monomers in polymer synthesis. rsc.org The ability to undergo ring-opening polymerization could lead to novel classes of nitrogen-containing polymers with unique properties. The versatility of the azetidine ring as a chiral template also presents opportunities in asymmetric catalysis. rsc.org As synthetic methodologies become more robust and scalable, the application of azetidines is expected to expand further into materials science, polymer chemistry, and beyond.
| Non-Traditional Field | Application of Azetidines | Key Property Leveraged | Example | Reference |
| Energetic Materials | Serve as scaffolds for high-density, high-energy materials. | High ring-strain energy (enthalpy of formation). | Synthesis of tunable nitroazetidines as potential melt-castable explosives. | chemrxiv.orgresearchgate.net |
| Polymer Chemistry | Act as monomers for ring-opening polymerization. | Ring strain as a driving force for polymerization. | Development of novel nitrogen-containing polymers. | rsc.org |
| Chemical Biology | Used as reactive scaffolds for covalent inhibitors. | Tunable electrophilicity of substituted azetidines. | N-acryloyl azetidines for targeting thiols in proteins. | acs.org |
| Asymmetric Catalysis | Function as chiral templates or ligands. | Rigid, well-defined three-dimensional structure. | Use of chiral azetidines to induce stereoselectivity in chemical reactions. | rsc.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2,6-Dimethylphenyl)azetidine, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 2,6-dimethylphenylboronic acid with an azetidine precursor under Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base in THF/water). Yield optimization requires adjusting temperature (60–80°C), stoichiometry of reagents (1:1.2 ratio of boronic acid to azetidine precursor), and inert atmosphere to prevent side reactions . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product homogeneity.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of ¹H/¹³C NMR (to verify aromatic protons at δ 6.7–7.1 ppm and azetidine ring protons at δ 3.2–3.8 ppm), FT-IR (C-N stretch at ~1200 cm⁻¹), and mass spectrometry (parent ion at m/z 175.2 for C₁₁H₁₅N). X-ray crystallography (via SHELX programs ) resolves stereoelectronic effects, with bond lengths (e.g., C-N: 1.47 Å) confirming the azetidine ring geometry .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodology : Perform solubility assays in polar (water, DMSO) and non-polar solvents (hexane) at pH 2–12. Stability is assessed via HPLC at 25°C/40°C over 72 hours. The compound is sparingly soluble in water (<0.1 mg/mL at pH 7) but highly soluble in DMSO (>50 mg/mL). Degradation occurs above pH 10 due to azetidine ring opening, confirmed by LC-MS detection of secondary amines .
Advanced Research Questions
Q. How can chiral resolution of this compound enantiomers be achieved, and what analytical methods validate enantiopurity?
- Methodology : Use chiral stationary-phase HPLC (e.g., Chiralpak IA column) with a mobile phase of hexane/isopropanol (90:10). Retention times differ by 1.5–2 minutes for enantiomers. Circular dichroism (CD) spectroscopy at 220–260 nm confirms absolute configuration. Enantiomeric excess (>99%) is validated via integration of chromatographic peaks and comparison to racemic standards .
Q. What metabolic pathways are implicated in the biotransformation of this compound, and how do metabolites influence pharmacological activity?
- Methodology : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Major pathways include N-demethylation (yielding 3-(2-methylphenyl)azetidine) and hydroxylation at the azetidine ring (m/z +16). Metabolites like N-(2,6-dimethylphenyl)-oxalamide derivatives (e.g., 479M04 ) may exhibit reduced binding affinity to target receptors, assessed via in vitro bioassays (e.g., GPCR inhibition).
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) for this compound be resolved?
- Methodology : Reconcile discrepancies using DFT calculations (B3LYP/6-311+G(d,p)) to model NMR chemical shifts. If experimental δ values deviate >0.3 ppm, consider solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or conformational flexibility. Validate via variable-temperature NMR to detect ring puckering or dynamic processes .
Q. What strategies mitigate toxicity risks during in vivo studies of this compound derivatives?
- Methodology : Conduct acute toxicity assays (OECD 423) in rodents, monitoring LD₅₀ and organ histopathology. For neurotoxicity, assess acetylcholinesterase inhibition in brain homogenates. Structural modifications (e.g., replacing methyl groups with halogens) reduce hepatic CYP3A4-mediated bioactivation, as shown in metabolite profiling .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodology : Use PPE (nitrile gloves, lab coat) and work in a fume hood. In case of skin contact, rinse immediately with water (15 minutes) and apply 1% hydrocortisone cream. For spills, neutralize with 5% acetic acid and adsorb using vermiculite . Store at 2–8°C under nitrogen to prevent oxidation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
